molecular formula C8H7BrFNO B1318518 2-Bromo-4-fluoro-N-methylbenzamide CAS No. 923138-87-8

2-Bromo-4-fluoro-N-methylbenzamide

Cat. No. B1318518
M. Wt: 232.05 g/mol
InChI Key: FLTQCBCOHJWXTO-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C8H7BrFNO. It has a molecular weight of 232.05 . It is used as an intermediate in the synthesis of MDV 3100 (M199800), an androgen-receptor antagonist .


Synthesis Analysis

The synthesis of 2-Bromo-4-fluoro-N-methylbenzamide can be achieved from Methylamine hydrochloride and 4-Bromo-2-fluorobenzoic acid . The reaction mixture is hydrolyzed and extracted twice with dichloromethane. The organic layers are combined, washed with brine, dried over MgSO4, concentrated, and purified by flash column chromatography on silica gel (10% to 50% EtOAc in cyclohexane) to afford the intermediate methylamide as a white solid in quantitative yield .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-fluoro-N-methylbenzamide consists of a benzene ring substituted with a bromo group at the 2nd position, a fluoro group at the 4th position, and a methylbenzamide group . The InChI code for this compound is 1S/C8H7BrFNO/c1-11-8(12)6-3-2-5(10)4-7(6)9/h2-4H,1H3,(H,11,12) .


Chemical Reactions Analysis

As an intermediate, 2-Bromo-4-fluoro-N-methylbenzamide is used in the synthesis of MDV 3100 (M199800), an androgen-receptor antagonist . It blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .


Physical And Chemical Properties Analysis

2-Bromo-4-fluoro-N-methylbenzamide is a solid at room temperature . It has a melting point of 125.0 to 129.0 °C . The predicted boiling point is 284.8±30.0 °C, and the predicted density is 1.545±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Fluorination Processes

2-Bromo-4-fluoro-N-methylbenzamide has been involved in studies on the fluorination of organic compounds. For example, a study described an iron-catalyzed, fluoroamide-directed C-H fluorination process. This process demonstrated broad substrate scope and functional group tolerance without using noble metal additives, suggesting potential applications in synthetic organic chemistry (Groendyke, AbuSalim, & Cook, 2016).

Synthesis of Neurokinin-2 Receptor Antagonists

Research has been conducted on the design and synthesis of substituted N-methylbenzamide analogues derived from SR 48,968 as neurokinin-2 receptor antagonists. These compounds exhibit potent NK(2) receptor antagonist activities, indicating their potential use in treating various disorders (Huang, Undem, & Korlipara, 2004).

Synthesis of Bioactive Compounds

The compound has also been a key intermediate in the synthesis of bioactive molecules like flurbiprofen. One study reported a practical synthesis method for a related compound, 2-fluoro-4-bromobiphenyl, which is a key intermediate for flurbiprofen (Qiu, Gu, Zhang, & Xu, 2009).

Metabolic Studies

In metabolic studies, compounds like 2-bromo-4-fluoro-N-methylbenzamide have been used to study microsomal metabolism in the liver. These studies help understand the metabolic pathways and interactions of various compounds in biological systems (Boeren et al., 1992).

Development of PET Tracers

A derivative of 2-Bromo-4-fluoro-N-methylbenzamide, 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide, was identified as a potent mGluR1 antagonist and used in the development of PET tracers for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in brains (Satoh et al., 2009).

Crystallography Studies

Crystallography studies involving derivatives of 2-Bromo-4-fluoro-N-methylbenzamide have been conducted to understand the molecular structures and interactions. For example, a study on the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides helps in understanding molecular interactions and drug design (Suchetan et al., 2016).

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

2-bromo-4-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-11-8(12)6-3-2-5(10)4-7(6)9/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTQCBCOHJWXTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589616
Record name 2-Bromo-4-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluoro-N-methylbenzamide

CAS RN

923138-87-8
Record name 2-Bromo-4-fluoro-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923138-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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